molecular formula C16H12FN3O2S B11359808 N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide

Cat. No.: B11359808
M. Wt: 329.4 g/mol
InChI Key: HFSHCCMQCXJPQJ-UHFFFAOYSA-N
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Description

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide typically involves the reaction of 4-fluorophenylhydrazine with carbon disulfide and hydrazine hydrate to form the 1,2,4-thiadiazole ring. This intermediate is then reacted with 2-methoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the fluorophenyl ring can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the nitro group can produce aniline derivatives.

Scientific Research Applications

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By binding to the active site of these enzymes, the compound can block their activity and prevent the growth of cancer cells . Additionally, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorophenyl group and a methoxybenzamide moiety enhances its potential as a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H12FN3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide

InChI

InChI=1S/C16H12FN3O2S/c1-22-13-5-3-2-4-12(13)15(21)19-16-18-14(20-23-16)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,19,20,21)

InChI Key

HFSHCCMQCXJPQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F

Origin of Product

United States

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